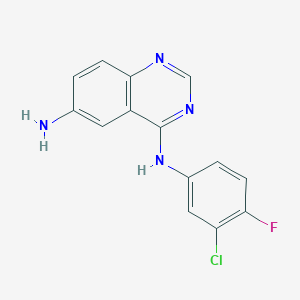
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
Descripción general
Descripción
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is a quinazoline derivative . It’s an organic fluorinated building block used for the synthesis of pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline involves chemical processes and intermediates useful in the manufacture of the quinazoline derivative . The O-Alkylation reaction of sodium-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olate with 4-(3-chloropropyl) morpholine was found to be efficient and economically viable .Molecular Structure Analysis
The molecular structure of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is represented by the InChI code: 1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline include O-Alkylation reactions . The reaction is conveniently carried out in the presence of a suitable inert solvent or diluent .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Synthesis of Quinazoline Derivatives
Quinazoline derivatives, including 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline, are synthesized for their potential as irreversible epidermal growth factor receptor (EGFR) targeting agents, particularly for positron emission tomography (PET) imaging (Vasdev et al., 2004). Novel synthesis methods for various derivatives of quinazoline have been developed, emphasizing their significance in medicinal chemistry (Pham et al., 2011).
Antifungal and Anti-inflammatory Activity
Some quinazoline derivatives have shown antifungal activities and potential for inhibiting inflammation. For instance, certain substituted quinazoline compounds demonstrate inhibitory effects on fungal growth and inflammatory processes (Xu et al., 2007), (Srivastav et al., 2009).
Cancer Research
Quinazoline derivatives are evaluated for their role in cancer treatment, particularly as EGFR tyrosine kinase inhibitors. These compounds have shown potential in inhibiting cancer cell growth and proliferation (Garcia et al., 2009), (Shen et al., 2015).
Radiopharmaceutical Development
- Targeting Epidermal Growth Factor Receptors: Quinazoline derivatives, including 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline, are studied for their potential as biomarkers in imaging epidermal growth factor receptors (EGFR) using radioisotopes like technetium-99m and rhenium (Fernandes et al., 2008).
Biochemical Studies
- Binding and Interaction Studies: These compounds are used to study binding interactions with various receptors, providing insights into their structural and functional roles in different biochemical pathways (Bavetsias et al., 2002), (Ji et al., 2014).
Propiedades
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4/c15-11-6-9(2-3-12(11)16)20-14-10-5-8(17)1-4-13(10)18-7-19-14/h1-7H,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGRTPTIMMQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



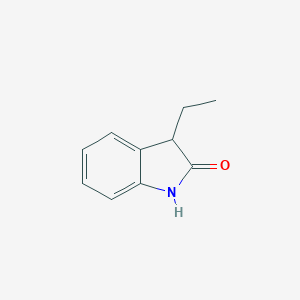
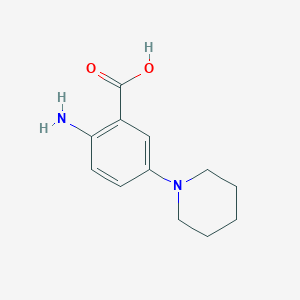
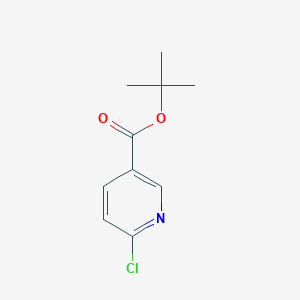
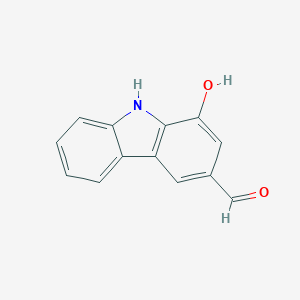

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
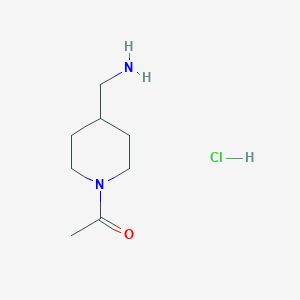
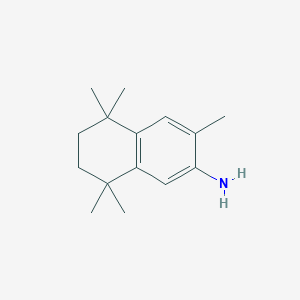
![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
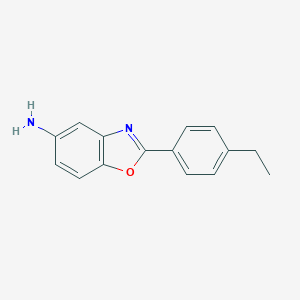

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
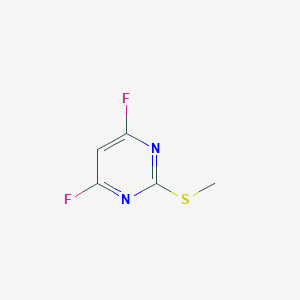
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)